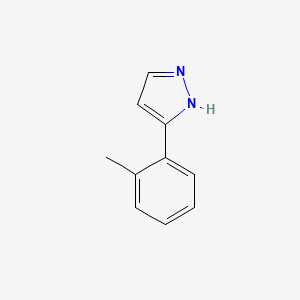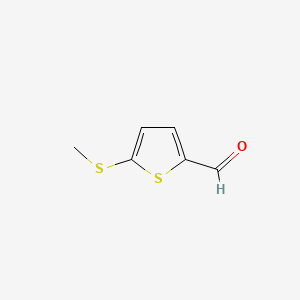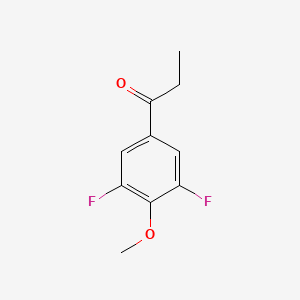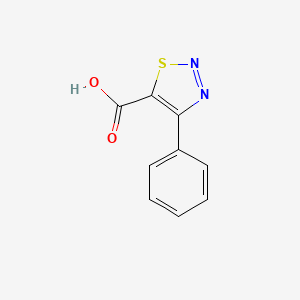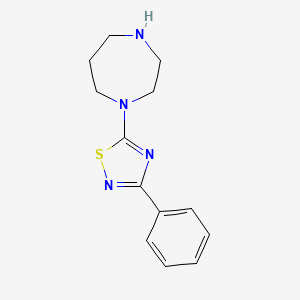
5-Chloro-2-methyl-3-nitroaniline
Descripción general
Descripción
5-Chloro-2-methyl-3-nitroaniline, also known as 5-CMA, is an organic compound commonly used as a reagent in organic synthesis. It is a colourless solid that is soluble in organic solvents such as ethanol, acetone and ether. It has a wide range of applications in the pharmaceutical, food, and chemical industries. 5-CMA is a versatile reagent with a wide range of synthetic and scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis of Benzamide Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 5-Chloro-2-nitroaniline is used as a reagent to synthesize benzamide derivatives . These derivatives are known to act as histone deacetylase inhibitors, which have potential therapeutic applications in cancer treatment .
- Methods of Application : The specific methods of synthesis would depend on the particular benzamide derivative being synthesized. Typically, this involves a series of organic reactions, including nitration, reduction, and amide coupling .
- Results or Outcomes : The synthesis of benzamide derivatives from 5-Chloro-2-nitroaniline can lead to compounds with potential anti-cancer properties .
Synthesis of m-Aryloxy Phenols
- Scientific Field : Organic Chemistry
- Application Summary : 5-Chloro-2-nitroaniline can be used in the synthesis of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application : The synthesis of m-aryloxy phenols involves a series of reactions, including hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .
- Results or Outcomes : The synthesis of m-aryloxy phenols from 5-Chloro-2-nitroaniline can lead to compounds with a wide range of industrial applications, including in the production of plastics, adhesives, and coatings .
Synthesis of 1-Nitro Febantel
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 5-Chloro-2-nitroaniline is used as an intermediate in the synthesis of 1-Nitro Febantel , which is an impurity of Febantel, a veterinary anthelmintic drug .
- Methods of Application : The specific synthesis methods would depend on the particular reaction conditions and the other reagents used .
- Results or Outcomes : The synthesis of 1-Nitro Febantel from 5-Chloro-2-nitroaniline can lead to the production of Febantel, a drug used to treat parasitic worm infections in animals .
Synthesis of 5-(4-Substituted Piperazin-1-yl)-2-Nitroanilines and 5-(4-Substituted Piperazin-1-yl)Benzimidazole-2-Carbamates
- Scientific Field : Organic Chemistry
- Application Summary : 5-Chloro-2-nitroaniline is used in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates .
- Methods of Application : The synthesis involves a series of reactions, including nucleophilic aromatic substitutions and carbamate formation .
- Results or Outcomes : The synthesis of these compounds from 5-Chloro-2-nitroaniline can lead to the production of various organic compounds with potential applications in different fields .
Development of Inhibitors
- Scientific Field : Medical Research
- Application Summary : 5-Chloro-2-nitroaniline has shown promise in developing cancer therapeutics by targeting oncogenic miRNAs and inhibiting cell proliferation . Additionally, it has been utilized in the synthesis of potent inhibitors of HIV-1 replication .
- Methods of Application : The specific methods would depend on the particular inhibitor being synthesized and the target biological pathway .
- Results or Outcomes : The development of these inhibitors from 5-Chloro-2-nitroaniline can lead to significant advancements in medical treatments for diseases like cancer and HIV-1 .
Synthesis of Benzophenone
- Scientific Field : Organic Chemistry
- Application Summary : 5-Chloro-2-nitroaniline is used in the synthesis of benzophenone . Benzophenone is a common ingredient in sunscreen and can also be used as a photoinitiator in UV-curing applications such as inks, imaging, and clear coatings in the printing industry .
- Methods of Application : The synthesis involves the coupling of divinylbenzene cross-linked polystyrene with 5-chloro-2-nitroaniline followed by oxidative decyanation .
- Results or Outcomes : The synthesis of benzophenone from 5-Chloro-2-nitroaniline can lead to the production of various organic compounds with potential applications in different fields .
Propiedades
IUPAC Name |
5-chloro-2-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNZWHWSZUQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372769 | |
| Record name | 5-chloro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-3-nitroaniline | |
CAS RN |
219312-44-4 | |
| Record name | 5-chloro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



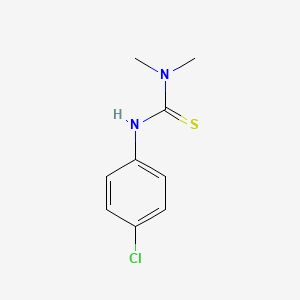
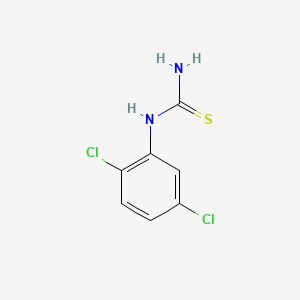

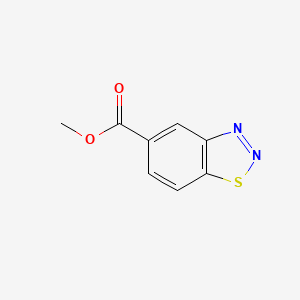
![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)
